1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol
Description
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core fused to a cyclopentanol moiety via a methylene linker. This structure combines the conformational rigidity of the spiro system with the hydroxyl group of cyclopentanol, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c15-12(3-1-2-4-12)11-14-7-5-13(6-8-14)16-9-10-17-13/h15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMJLWZMZTDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC3(CC2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 255 Da. The structure includes a spirocyclic moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 255 Da |
| CAS Number | 1427698-43-8 |
Pharmacological Properties
Research indicates that derivatives of the spirocyclic structure exhibit significant interactions with various neurotransmitter receptors, particularly sigma receptors. For instance, compounds related to the 1,4-dioxa-8-azaspiro framework have shown high affinity for sigma-1 receptors, which are implicated in numerous neurological processes.
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Sigma Receptor Binding :
- A study reported that certain derivatives possess high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM), indicating potential applications in treating neuropsychiatric disorders .
- Specificity for sigma receptors over other targets (e.g., vesicular acetylcholine transporter) suggests a favorable profile for neurological drug development .
- Acetylcholine Antagonism :
- Cytotoxicity and Safety :
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related compound on cultured neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and apoptosis markers compared to control groups.
Case Study 2: Gastrointestinal Disorders
In vivo studies using animal models demonstrated that administration of the compound resulted in reduced gastric acid secretion and alleviated symptoms of gastric ulcers when compared to untreated controls. The mechanism was attributed to its antagonistic action on acetylcholine receptors .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of spirocyclic compounds possess various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Case Study: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of spirocyclic compounds similar to 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol. The findings suggested that modifications on the spirocyclic core could enhance antibacterial activity against Gram-positive bacteria, making it a candidate for further development in antibiotic therapies .
Drug Design and Development
The unique structure of this compound allows for the exploration of its derivatives in drug design. It serves as a scaffold for synthesizing new compounds with varied biological activities.
Case Study: Structure-Activity Relationship (SAR)
Research conducted on related compounds demonstrated that altering functional groups attached to the spirocyclic structure significantly affects biological activity. For example, introducing different substituents at the nitrogen site led to enhanced binding affinity for specific receptors involved in pain modulation .
Neuropharmacology
Due to its potential interactions with neurotransmitter systems, this compound has been studied for neuropharmacological applications.
Case Study: Analgesic Effects
In a study assessing analgesic effects, analogs of this compound were evaluated in animal models for pain relief efficacy. Results indicated significant analgesic effects comparable to existing analgesics, suggesting potential use in pain management therapies .
Chemical Synthesis
The synthesis of this compound involves several steps, often utilizing cyclization reactions that are crucial for developing complex organic molecules.
Synthesis Overview:
- Starting Materials : Utilize readily available precursors such as piperidine derivatives.
- Reagents : Common reagents include oxidizing agents for forming dioxane rings.
- Reaction Conditions : Controlled temperature and solvent conditions are essential for optimizing yield and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol and related spirocyclic compounds.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure vs. Substituent Influence :
- The 1,4-dioxa-8-azaspiro[4.5]decane core imparts rigidity, which is critical for receptor binding (e.g., σ2R agonist activity in compound 12a) .
- Substituents dictate functional outcomes:
- Cyclopentanol methyl group (Target): The hydroxyl group may participate in hydrogen bonding, enhancing solubility or target interaction.
- Fluorinated groups (e.g., 3-fluoropropan-2-ol): Improve metabolic stability and lipophilicity .
- Benzaldehyde (CAS 79421-40-2): Serves as a synthetic handle for further derivatization .
Synthetic Accessibility :
- The spiro core is typically synthesized via cyclization reactions. For example, 1,4-dioxaspiro[4.5]decan-8-ol (291) was prepared via NaBH4 reduction of a ketone precursor .
- Yields vary: Compound 4-23 was obtained in 52% yield using [1.1.1]propellane chemistry .
Pharmacological Potential: Compound 12a demonstrated selective toxicity against metastatic melanoma cells (IC50 = 2.1 µM) due to σ2 receptor agonism . Fluorinated analogs (e.g., ) are under exploration for CNS applications due to enhanced blood-brain barrier penetration.
Conformational Analysis :
- The puckering of the spiro ring (described by Cremer-Pople coordinates) influences molecular interactions. Substituents like bicyclo[1.1.1]pentane (4-23) may enforce specific conformations .
Preparation Methods
General Synthetic Route
- The synthesis typically involves cyclization reactions starting from suitable amino alcohol precursors or piperazine derivatives.
- A common approach includes the reaction of piperazin-2-one or related amines with di-functionalized ethers or epoxides to form the spirocyclic ring system.
- Triethylamine is often used as a base in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate nucleophilic substitution and ring closure at ambient temperature (around 20°C).
- Purification is achieved by preparative high-performance liquid chromatography (HPLC) to isolate the pure spirocyclic compound.
Example from Literature
A documented synthesis involves dissolving a carbonyl chloride derivative in THF and DCM, followed by the addition of piperazin-2-one and triethylamine. The mixture is stirred overnight at room temperature, evaporated, and purified by HPLC, yielding the 1,4-dioxa-8-azaspiro[4.5]decane as a yellow powder with approximately 25% yield.
Functionalization to Attach the Cyclopentan-1-ol Moiety
The target compound features a cyclopentan-1-ol group attached via a methylene linker to the nitrogen atom of the spirocyclic amine.
Direct Hydroxyl Functionalization
- Alternatively, the cyclopentan-1-ol can be introduced by reductive amination of the spirocyclic amine with cyclopentanone, followed by reduction with sodium borohydride (NaBH4).
- This method allows for direct formation of the secondary amine linked to the cyclopentanol moiety without requiring pre-functionalized alkyl halides.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclic core formation | Piperazin-2-one, triethylamine | THF, DCM | 20°C | ~25 | Stirred overnight; purified by preparative HPLC |
| Alkylation with halomethyl cyclopentan-1-ol | Halomethyl cyclopentan-1-ol, base (K2CO3) | DMF or similar | 50-80°C | Variable | Requires inert atmosphere to avoid side reactions |
| Reductive amination | Cyclopentanone, NaBH4 | Methanol or ethanol | 0-25°C | Moderate | Alternative to alkylation; may require protection of hydroxyl |
Analytical Characterization
- The purity and identity of intermediates and final product are confirmed by HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
- ^1H NMR data for related spirocyclic compounds show characteristic multiplets for the spiro ring protons and singlets for methyl groups, confirming the ring structure.
- Mass spectrometry (ESI-MS) confirms molecular weight consistent with the target compound.
Summary of Preparation Methodology
The preparation of 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol involves:
- Synthesizing the 1,4-dioxa-8-azaspiro[4.5]decane core via nucleophilic substitution and ring closure using piperazine derivatives and suitable electrophiles under mild base and solvent conditions.
- Introducing the cyclopentan-1-ol moiety through either alkylation with halomethyl cyclopentan-1-ol or reductive amination with cyclopentanone.
- Purifying intermediates and final products by chromatographic techniques.
- Confirming structure and purity by NMR, MS, and HPLC.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis is typical, involving spirocyclic core formation followed by functionalization. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation. Catalysts like palladium or nickel complexes may enhance yields . Temperature control (e.g., 0–60°C) and solvent selection (e.g., THF, DCM) are critical for intermediate stability .
Q. Which spectroscopic techniques are essential for structural confirmation, and what spectral markers are diagnostic?
- Methodology :
- ¹H/¹³C NMR : Key signals include spirocyclic protons (δ 1.7–2.5 ppm for CH₂ groups) and oxygen/nitrogen-bound methylene groups (δ 3.8–4.2 ppm). The cyclopentanol hydroxyl proton may appear as a broad singlet (δ 1.5–2.0 ppm) .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H⁺] at m/z 210.1494 for a related spiro compound) .
- IR : Stretching frequencies for C-O (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side-product formation in spirocyclic systems?
- Methodology :
- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates and adjust conditions dynamically .
- Purification : Gradient flash chromatography (e.g., hexane/EtOAc) or preparative HPLC resolves structurally similar byproducts .
- Computational Modeling : DFT calculations predict steric/electronic barriers in ring-closing steps, guiding solvent/catalyst selection .
Q. What experimental designs are robust for evaluating neuroprotective or cytotoxic activity in vitro?
- Methodology :
- Cell-Based Assays : Use MCF-7 (breast cancer) or neuronal cell lines with MTT/CCK-8 viability assays. IC₅₀ values (e.g., 20 µM in MCF-7) indicate potency .
- Oxidative Stress Models : Liver homogenate assays measure antioxidant activity via TBARS or SOD inhibition (e.g., IC₅₀ = 156.3 µM) .
- Dose-Response Curves : Include positive controls (e.g., cisplatin for cytotoxicity) and validate with triplicate runs ± SEM .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets for variables like cell passage number, serum concentration, or assay duration .
- Structural Analog Testing : Evaluate SAR using derivatives (e.g., 8-methyl or 3,4-dimethoxyphenyl variants) to isolate contributing moieties .
- Standardization : Adopt OECD guidelines for cytotoxicity assays to harmonize protocols .
Q. Which computational approaches best predict the compound’s reactivity or target binding?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets like GPCRs or kinases. Focus on hydrogen bonding with the spirocyclic nitrogen .
- MD Simulations : Assess conformational stability in aqueous/lipid bilayers (e.g., GROMACS) to predict bioavailability .
- QSAR Models : Train on spirocyclic datasets to correlate descriptors (e.g., logP, polar surface area) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
